REACTION_CXSMILES
|
[CH2:1]([C:4]#[N:5])[C:2]#[N:3].[C:6](OCC)(OCC)([O:9][CH2:10][CH3:11])[CH2:7][CH3:8]>C(O)C>[CH2:10]([O:9][C:6](=[C:1]([C:4]#[N:5])[C:2]#[N:3])[CH2:7][CH3:8])[CH3:11]
|
Name
|
|
Quantity
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33.03 g
|
Type
|
reactant
|
Smiles
|
C(C#N)C#N
|
Name
|
|
Quantity
|
99.02 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
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this is distilled off overhead
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Type
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WAIT
|
Details
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The reaction mixture is left
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Type
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TEMPERATURE
|
Details
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to cool
|
Type
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ADDITION
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Details
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added to ca. 500 ml of water
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Type
|
EXTRACTION
|
Details
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The aqueous phase is extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried with sodium sulfate
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Type
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FILTRATION
|
Details
|
after filtering off the drying agent
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting 72 g (purity ca. 90%) of (1-ethoxy-propylidene)malononitrile are used in the subsequent step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC)=C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |